A Technical Guide to 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8): Properties, Synthesis, and Applications
A Technical Guide to 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8): Properties, Synthesis, and Applications
Executive Summary: This guide provides a detailed technical overview of 1-(1-Methyl-1H-indol-5-yl)ethanone, a heterocyclic ketone with the CAS registration number 61640-20-8. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant molecules and its ability to interact with diverse biological targets.[1] This document consolidates available data on the compound's physicochemical properties, outlines a detailed synthetic protocol, discusses necessary safety precautions by referencing related compounds, and explores its potential applications as a key intermediate in drug discovery and materials science. The content is structured to serve researchers and drug development professionals by providing both foundational data and actionable experimental insights.
Introduction and Molecular Structure
1-(1-Methyl-1H-indol-5-yl)ethanone belongs to the family of indole derivatives, which are central to numerous research and development programs. The molecule incorporates a 1-methylindole core, functionalized with an acetyl group at the 5-position. This specific arrangement of functional groups—a methylated indole nitrogen and a ketone—makes it a versatile building block for further chemical elaboration. The methyl group at the N-1 position prevents the formation of N-H hydrogen bonds and can influence the molecule's lipophilicity and metabolic stability, while the acetyl group at C-5 provides a reactive handle for synthesizing more complex structures, such as Schiff bases, hydrazones, or other heterocyclic systems for structure-activity relationship (SAR) studies.[1]
The strategic importance of this scaffold is underscored by the broad biological activities exhibited by related indole-ethanone derivatives, including roles as inhibitors of CBP/EP300 bromodomains, tubulin polymerization, and COX-2 enzymes.[2][3][4] This guide aims to provide a comprehensive technical resource for scientists utilizing this compound in their research endeavors.
Caption: Chemical structure of 1-(1-Methyl-1H-indol-5-yl)ethanone.
Physicochemical and Spectral Properties
Comprehensive experimental data for 1-(1-Methyl-1H-indol-5-yl)ethanone is not widely available in peer-reviewed literature. The properties are primarily sourced from chemical supplier databases.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 61640-20-8 | [5][6][7] |
| Molecular Formula | C₁₁H₁₁NO | [5][6] |
| Molecular Weight | 173.21 g/mol | [5][6][8] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N(C=C2)C | [6] |
| InChI Key | Not readily available | |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and EtOAc | Inferred |
Spectral Data Summary: While commercial suppliers indicate the availability of spectral data such as ¹H NMR, LC-MS, and HPLC upon request, these spectra are not publicly archived.[6] For researchers requiring definitive structural confirmation, re-characterization using standard spectroscopic methods is recommended upon acquisition.
Synthesis and Purification
The most direct and commonly cited method for preparing 1-(1-Methyl-1H-indol-5-yl)ethanone is through the N-methylation of its precursor, 5-acetylindole (1-(1H-indol-5-yl)ethanone).[5]
Synthetic Strategy: N-Methylation
The underlying principle of this synthesis is the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an electrophilic methyl source, typically iodomethane.
-
Choice of Base: Sodium hydride (NaH) is an effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction environment.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent. It readily dissolves the indole substrate and the resulting anion while being unreactive towards the strong base.
-
Reaction Conditions: The reaction is initiated at 0 °C to moderate the initial exothermic reaction of the substrate with sodium hydride, ensuring controlled deprotonation and minimizing potential side reactions.
Caption: Synthetic workflow for N-methylation of 5-acetylindole.
Detailed Experimental Protocol
This protocol is adapted from established chemical synthesis methods for N-alkylation of indoles.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-acetylindole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) to the flask and stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour. The formation of the indolide anion may be accompanied by a color change.
-
Methylation: Add iodomethane (CH₃I, 1.5 eq) dropwise via syringe to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Safety and Handling
A verified Safety Data Sheet (SDS) specific to CAS 61640-20-8 is not publicly available. Therefore, a conservative approach to handling is required, guided by data from structurally similar compounds. The information below is for guidance and should not replace a thorough risk assessment.
-
Data from 1-(1-methyl-1H-indol-3-yl)-1-ethanone (Isomer): The 3-yl isomer is classified as highly toxic if swallowed.[8]
-
Data from 1-(1H-indol-5-yl)ethanone (Precursor): The unmethylated precursor is classified as a skin, eye, and respiratory irritant.[9][10]
Table 2: GHS Hazard Information for Related Compounds
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Source |
|---|---|---|---|---|
| 1-(1-methyl-1H-indol-3-yl)ethanone | GHS06 | Danger | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [8][11] |
| 1-(1H-indol-5-yl)ethanone | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[10] |
Recommended Handling Procedures: Based on the potential hazards, the following precautions are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately wash the skin with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Applications in Research and Drug Discovery
1-(1-Methyl-1H-indol-5-yl)ethanone is primarily valued as a synthetic intermediate for accessing more complex molecular architectures. Its utility lies in the strategic functionalization of the indole core, enabling exploration of new chemical space in medicinal chemistry.
-
As a Synthetic Building Block: The acetyl group serves as a versatile anchor point for a variety of chemical transformations, including but not limited to:
-
Reductions to form the corresponding alcohol.
-
Oxidations (e.g., haloform reaction).
-
Condensation reactions to form imines or enamines.
-
Alpha-halogenation to introduce further reactive sites.
-
-
Potential Therapeutic Areas: While this specific molecule may not be a final drug candidate, its core structure is relevant to several therapeutic targets. Derivatives of indole-ethanones have been investigated for:
-
Oncology: As inhibitors of CBP/EP300 bromodomains, which are epigenetic targets in cancers like castration-resistant prostate cancer.[2]
-
Anti-inflammatory Agents: As potential inhibitors of the COX-2 enzyme.[3]
-
Neurodegenerative Diseases: The indole scaffold is known to be important in designing agents for CNS targets, such as Alzheimer's disease, due to its favorable properties for crossing the blood-brain barrier.[1]
-
Caption: Logical workflow from core scaffold to lead compound discovery.
Conclusion
1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its structure, featuring a methylated indole and a reactive acetyl group, makes it an ideal starting point for the development of novel, complex molecules. While publicly available data on its specific physical and toxicological properties are limited, established synthetic routes make it an accessible compound for the research community. Prudent safety measures, guided by data from analogous structures, are essential for its handling. The continued exploration of derivatives from this scaffold holds promise for the discovery of new therapeutic agents.
References
-
Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone - PrepChem.com. [Link]
-
Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH. [Link]
-
1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. [Link]
-
1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Supporting information Indoles - The Royal Society of Chemistry. [Link]
-
1-(1-Methyl-1H-indol-5-yl)ethanone - Clentran. [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega. [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. [Link]
-
1-(5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl)-ethanone - PubChem. [Link]
-
Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)- - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science Publishers. [Link]
-
Ethanone, 1-(1H-indol-3-yl)- - the NIST WebBook. [Link]
-
1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]- - Optional[13C NMR] - SpectraBase. [Link]
-
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- - the NIST WebBook. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. 61640-20-8|1-(1-Methyl-1H-indol-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. 1-(1-Methyl-1H-indol-5-yl)ethanone | 61640-20-8 [amp.chemicalbook.com]
- 8. 1-(1-methyl-1H-indol-3-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID 68470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.at [fishersci.at]


